molecular formula C25H21BrN2O6 B11433593 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11433593
M. Wt: 525.3 g/mol
InChI Key: XDMAZEMSWLQLSW-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is a common scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromophenylacetonitrile and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromophenylacetonitrile and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline-2,4-dione core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetonitrile: A precursor in the synthesis of the target compound.

    4-Bromophenethyl alcohol: Another brominated derivative with different functional groups.

    4,4’-Dibromobenzophenone: A structurally related compound with two bromine atoms.

Uniqueness

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of functional groups and the quinazoline-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21BrN2O6

Molecular Weight

525.3 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H21BrN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3

InChI Key

XDMAZEMSWLQLSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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